2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,4,6-triphenylpyridine with sodium azide and ammonium chloride under controlled conditions to introduce the tetrazole ring . The final step involves the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different nitrogen-containing products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl groups, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine compounds .
Scientific Research Applications
2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate involves its interaction with molecular targets through its tetrazole and pyridinium moieties. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, while the pyridinium core can engage in π-π stacking and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium tetrafluoroborate: Similar structure but with a different counterion.
2,3,5-Triphenyl-2H-tetrazolium chloride: Used as a redox indicator in biochemical assays.
N-[(2’-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl-L-valine methyl ester: Another tetrazole-containing compound with different applications.
Uniqueness: The uniqueness of 2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate lies in its specific combination of a pyridinium core with triphenyl and tetrazolyl groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in various research applications .
Properties
CAS No. |
54575-75-6 |
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Molecular Formula |
C24H18ClN5O4 |
Molecular Weight |
475.9 g/mol |
IUPAC Name |
2,4,6-triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C24H18N5.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)29(24-25-27-28-26-24)23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H,(H,25,26,27,28);(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
OPNDZFAOUGYIPO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NNN=N4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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